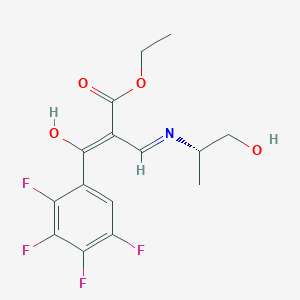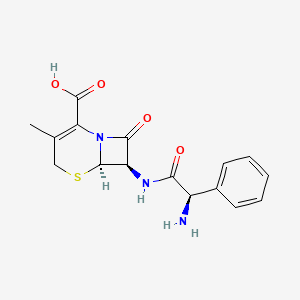
Ertapenem Dimer II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ertapenem Dimer II is an impurity of Ertapenem . Ertapenem is a carbapenem antibiotic used for the treatment of moderate to severe infections caused by susceptible bacteria . It is a new beta-lactam agent of the carbapenem class (1-β-methyl carbapenem) .
Molecular Structure Analysis
Ertapenem has been analyzed using a mass spectrometer compatible, reverse-phase high-performance liquid chromatography method capable of resolving twenty-six impurities and degradation products (DPs) in Ertapenem .Physical And Chemical Properties Analysis
Ertapenem is a sterile lyophilised powder formulation of ertapenem sodium . Each vial contains 1.046 g ertapenem sodium, equivalent to 1 g ertapenem . More specific physical and chemical properties of this compound are not available in the retrieved data .Aplicaciones Científicas De Investigación
Aplicaciones Antibacterianas
Ertapenem es un antibiótico de la clase de los carbapenémicos {svg_1} {svg_2}. Se une preferentemente a las proteínas de unión a la penicilina (PBP) 2 y 3 {svg_3} {svg_4}. Demuestra un amplio espectro antibacteriano contra aerobios y anaerobios grampositivos y gramnegativos {svg_5} {svg_6}.
Tratamiento de Infecciones Graves
Ertapenem se utiliza como un producto farmacéutico inyectable para tratar ciertas infecciones graves, incluyendo neumonía, tracto urinario, piel, pie diabético, infecciones ginecológicas, pélvicas y abdominales causadas por bacterias {svg_7} {svg_8}.
Perfil de Impurezas
Se ha desarrollado un método de cromatografía líquida de alto rendimiento de fase reversa compatible con un espectrómetro de masas capaz de resolver veintiséis impurezas y productos de degradación (DP) en Ertapenem {svg_9} {svg_10}. Esto incluye ocho impurezas dímeras y dos dímeros deshidratados {svg_11} {svg_12}.
Estudios de Estabilidad del Fármaco
Ertapenem es conocido por su inestabilidad en forma sólida y en solución acuosa {svg_13} {svg_14}. La sustancia farmacéutica se ha estabilizado algo mediante la adición de bicarbonato de sodio e hidróxido de sodio, llevando el pH al rango de 7,5 a 8,0 antes de la liofilización {svg_15} {svg_16}.
Investigación en Terapia Combinada
Se están llevando a cabo investigaciones sobre la combinación de Ertapenem con otros antibióticos para el tratamiento de cepas bacterianas resistentes {svg_17}.
Desarrollo de un Método de Análisis Rápido
Considerando la fragilidad de Ertapenem y la demanda de un método de análisis más rápido, se transformó aún más un método en una columna de resolución rápida con un tiempo de ejecución de 10 minutos {svg_18} {svg_19}.
Mecanismo De Acción
Target of Action
Ertapenem Dimer II, like other carbapenem antibiotics, primarily targets bacterial penicillin-binding proteins (PBPs). These proteins play a crucial role in the synthesis of the bacterial cell wall . In Escherichia coli, Ertapenem has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 .
Mode of Action
This compound exhibits a bactericidal mode of action. It works by binding to and inhibiting the PBPs. Upon binding to PBPs, Ertapenem inhibits bacterial cell wall synthesis . This interaction with its targets leads to the weakening of the bacterial cell wall, ultimately causing cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting the PBPs, Ertapenem disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Análisis Bioquímico
Biochemical Properties
Ertapenem Dimer II, like Ertapenem, is expected to interact with penicillin-binding proteins (PBPs), which are critical enzymes involved in the synthesis of bacterial cell walls . In Escherichia coli, Ertapenem has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 .
Cellular Effects
This compound’s effects on cells are likely similar to those of Ertapenem. By binding to and inhibiting PBPs, Ertapenem disrupts the synthesis of bacterial cell walls, leading to cell death . This suggests that this compound may also have bactericidal effects.
Molecular Mechanism
The molecular mechanism of this compound is likely to involve binding to PBPs and inhibiting their activity, thereby disrupting bacterial cell wall synthesis . This binding interaction is key to its antibacterial effects.
Dosage Effects in Animal Models
While there is no specific data available on the dosage effects of this compound in animal models, studies have suggested that a carbapenem concentration maintained for approximately 40% of the dosing interval above the organism’s MIC is needed for optimal bactericidal effect .
Metabolic Pathways
Ertapenem is predominantly eliminated through renal pathways, undergoing glomerular filtration and net tubular secretion . The major metabolite of Ertapenem is the ring-opened derivative formed by dehydropeptidase I-mediated hydrolysis of the beta-lactam ring . It is plausible that this compound may undergo similar metabolic processes.
Transport and Distribution
Ertapenem has an apparent volume of distribution at steady state (Vss) of approximately 0.12 L/kg in adults , suggesting that this compound may also be widely distributed within the body.
Subcellular Localization
The subcellular localization of this compound is not specifically known. Given that Ertapenem and other beta-lactam antibiotics primarily target PBPs located in the bacterial cell wall , it is likely that this compound also localizes to this area in bacterial cells.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ertapenem Dimer II involves the dimerization of two molecules of Ertapenem via a peptide bond formation reaction.", "Starting Materials": [ "Ertapenem", "N,N-Dimethylformamide (DMF)", "Triethylamine (TEA)", "Diisopropylcarbodiimide (DIC)", "N-Hydroxysuccinimide (NHS)", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve Ertapenem in DMF and add TEA to the solution.", "Step 2: In a separate flask, mix DIC and NHS in DMF.", "Step 3: Add the DIC/NHS mixture to the Ertapenem/TEA solution and stir for 1 hour at room temperature.", "Step 4: Purify the resulting product by precipitation with methanol and drying under vacuum.", "Step 5: Dissolve the purified product in water and adjust the pH to 6.5-7.5 with TEA.", "Step 6: Allow the solution to stand at room temperature for 24 hours to promote dimerization via peptide bond formation.", "Step 7: Purify the dimerized product by precipitation with methanol and drying under vacuum." ] } | |
Número CAS |
402955-38-8 |
Fórmula molecular |
C44H50N6O14S2 |
Peso molecular |
951.0 g/mol |
Nombre IUPAC |
(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(1S,2R)-1-carboxy-1-[(2S,3R)-5-carboxy-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]propan-2-yl]oxycarbonylphenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C44H50N6O14S2/c1-17-31(49-32(42(59)60)35(17)65-25-13-27(45-15-25)37(52)47-23-9-5-7-21(11-23)40(55)56)30(41(57)58)20(4)64-44(63)22-8-6-10-24(12-22)48-38(53)28-14-26(16-46-28)66-36-18(2)33-29(19(3)51)39(54)50(33)34(36)43(61)62/h5-12,17-20,25-31,33,35,45-46,51H,13-16H2,1-4H3,(H,47,52)(H,48,53)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,33-,35?/m1/s1 |
Clave InChI |
CLTRZTBUDCDKTQ-KXGFPTOCSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](N=C(C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@@H]([C@@H](C)OC(=O)C4=CC(=CC=C4)NC(=O)[C@@H]5C[C@@H](CN5)SC6=C(N7[C@H]([C@H]6C)[C@H](C7=O)[C@@H](C)O)C(=O)O)C(=O)O |
SMILES |
CC1C(C(=NC1C(C(C)OC(=O)C2=CC(=CC=C2)NC(=O)C3CC(CN3)SC4=C(N5C(C4C)C(C5=O)C(C)O)C(=O)O)C(=O)O)C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O |
SMILES canónico |
CC1C(C(=NC1C(C(C)OC(=O)C2=CC(=CC=C2)NC(=O)C3CC(CN3)SC4=C(N5C(C4C)C(C5=O)C(C)O)C(=O)O)C(=O)O)C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O |
Apariencia |
White Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
Ertapenem Dimer Ester Impurity; (4R,5S,6S)-3-[[(3S,5S)-5-[[[3-[[(1R,2S)-2-Carboxy-2-[(2S,3R)-5-carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-3-methyl-2H-pyrrol-2-yl]-1-methylethoxy]carbonyl]phenyl]amino]carbonyl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2E)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(furan-2-yl)-2-methoxyiminoacetamide](/img/structure/B601402.png)




![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)



![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

